molecular formula C14H20O3 B2967178 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol CAS No. 500554-45-0

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol

Cat. No.: B2967178
CAS No.: 500554-45-0
M. Wt: 236.311
InChI Key: IPBLFABLABBHLF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O3. It is characterized by a cyclohexane ring substituted with a 2,5-dimethoxyphenyl group and a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions include:

    Oxidation: 2-(2,5-Dimethoxyphenyl)cyclohexanone.

    Reduction: 2-(2,5-Dimethoxyphenyl)cyclohexane.

    Substitution: 2-(2,5-Dimethoxyphenyl)cyclohexyl chloride or bromide.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The dimethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)cyclohexan-1-ol
  • 2-(3,5-Dimethoxyphenyl)cyclohexan-1-ol
  • 2-(2,5-Dimethoxyphenyl)cyclohexanone

Uniqueness

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h7-9,11,13,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBLFABLABBHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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